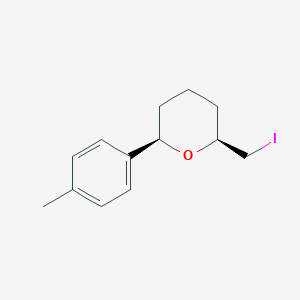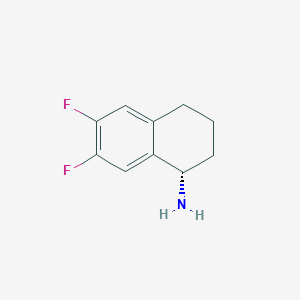
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran is a synthetic organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of an iodomethyl group and a p-tolyl group attached to a tetrahydropyran ring. The stereochemistry of the compound is defined by the (2S,6R) configuration, indicating the specific spatial arrangement of the substituents on the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using a variety of methods, such as the acid-catalyzed cyclization of a suitable precursor.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction. This step often involves the use of iodine and a suitable halogenating agent under controlled conditions.
Attachment of the P-tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can yield the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The p-tolyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6R)-2-(Chloromethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,6R)-2-(Bromomethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,6R)-2-(Hydroxymethyl)-6-(P-tolyl)tetrahydro-2H-pyran: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,6R)-2-(Iodomethyl)-6-(P-tolyl)tetrahydro-2H-pyran lies in its iodomethyl group, which imparts distinct reactivity and properties compared to its chloro, bromo, and hydroxy analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H17IO |
|---|---|
Molekulargewicht |
316.18 g/mol |
IUPAC-Name |
(2S,6R)-2-(iodomethyl)-6-(4-methylphenyl)oxane |
InChI |
InChI=1S/C13H17IO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-14)15-13/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
GCYUMQHRLBUPGH-QWHCGFSZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CI |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCCC(O2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)






